2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride is a synthetic compound that belongs to the class of tetrahydropyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. Its systematic name reflects its complex structure, which includes a chloro-fluorobenzyl group and a thioether linkage. This compound is of interest in medicinal chemistry due to its potential biological activities.
This compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also categorized as a thioether because of the sulfur atom in its molecular configuration. Its chemical formula is , indicating the presence of chlorine, fluorine, and sulfur as key elements.
The synthesis of 2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents, solvents, temperatures, and reaction times would be crucial for replicating the synthesis but are not explicitly detailed in the provided sources.
The molecular structure of 2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C17H16ClFN2S/c18-14-6-3-7-15(19)13(14)11-22-16-8-2-1-5-12(16)17-20-9-4-10-21-17/h1-3,5-8H,4,9-11H2,(H,20,21)
C1CNC(=NC1)C2=CC=CC=C2SCC3=C(C=CC=C3Cl)F
The structural representation indicates the arrangement of atoms within the molecule and highlights functional groups such as the thioether and aromatic rings .
The molecular weight of this compound is approximately 334.83 g/mol. The presence of halogens (chlorine and fluorine) suggests potential reactivity patterns that could be explored in further chemical studies.
The compound may participate in various chemical reactions typical for tetrahydropyrimidines and thioethers:
Technical details about specific reaction conditions (e.g., solvents, catalysts) are necessary for comprehensive analysis but are not provided in available sources.
The physical properties of 2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties would enhance understanding but are not specified in available literature.
This compound has potential applications in medicinal chemistry as a lead compound for drug development due to its structural features that may confer biological activity. Specific applications could include:
Further research is needed to elucidate specific applications and therapeutic potentials based on experimental data from biological studies .
CAS No.: 2226-71-3
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5